Product packaging for Azido-mono-amide-DOTA-tris(t-Bu ester)(Cat. No.:)

Azido-mono-amide-DOTA-tris(t-Bu ester)

Cat. No.: B12375931
M. Wt: 654.8 g/mol
InChI Key: QCIDPVZTCWQMOH-UHFFFAOYSA-N
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Description

Azido-mono-amide-DOTA-tris(t-Bu ester) is a useful research compound. Its molecular formula is C31H58N8O7 and its molecular weight is 654.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality Azido-mono-amide-DOTA-tris(t-Bu ester) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Azido-mono-amide-DOTA-tris(t-Bu ester) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C31H58N8O7 B12375931 Azido-mono-amide-DOTA-tris(t-Bu ester)

Properties

Molecular Formula

C31H58N8O7

Molecular Weight

654.8 g/mol

IUPAC Name

tert-butyl 2-[4-[2-(3-azidopropylamino)-2-oxoethyl]-7,10-bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetate

InChI

InChI=1S/C31H58N8O7/c1-29(2,3)44-26(41)22-37-15-13-36(21-25(40)33-11-10-12-34-35-32)14-16-38(23-27(42)45-30(4,5)6)18-20-39(19-17-37)24-28(43)46-31(7,8)9/h10-24H2,1-9H3,(H,33,40)

InChI Key

QCIDPVZTCWQMOH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CN1CCN(CCN(CCN(CC1)CC(=O)OC(C)(C)C)CC(=O)OC(C)(C)C)CC(=O)NCCCN=[N+]=[N-]

Origin of Product

United States

Contextualizing Dota Derivatives in Research Paradigms

The foundation of Azido-mono-amide-DOTA-tris(t-Bu ester) lies in its parent macrocycle, DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid). DOTA is a premier chelating agent, renowned for its ability to form exceptionally stable complexes with a wide array of metal ions, particularly trivalent cations. rsc.orgresearchgate.netresearchgate.net This high stability is a critical feature, making DOTA-metal complexes suitable for in vivo applications where the metal ion must remain securely bound to the chelator to prevent unwanted biological interactions. mdpi.com

The versatility of the DOTA framework has driven extensive research into its derivatives. rsc.org By chemically modifying one of the four acetic acid "pendant arms," researchers can introduce a reactive handle. rsc.orgrsc.orgacs.org This functionalization transforms the DOTA molecule into a bifunctional chelator, capable of both sequestering a metal ion and covalently bonding to a biomolecule, such as a peptide, antibody, or nanoparticle. acs.orgnih.govnih.gov This conjugation strategy is the cornerstone of targeted radiopharmaceuticals, which are designed to deliver a diagnostic or therapeutic radionuclide directly to a specific biological target, such as a tumor receptor. mdpi.comwikipedia.org The ability to use DOTA with various metals has allowed it to bridge multiple modalities, including Magnetic Resonance Imaging (MRI), Positron Emission Tomography (PET), Single Photon Emission Computed Tomography (SPECT), and radionuclide therapy. rsc.orgrsc.org

Table 1: Key Properties of Azido-mono-amide-DOTA-tris(t-Bu ester)

Property Value Source(s)
Full Name Azido-mono-amide-DOTA-tris(tert-butyl ester) axispharm.com
Synonyms DOTA-(COOt-Bu)3-azide; tri-tert-butyl 2,2',2"-(10-(2-((3-azidopropyl)amino)-2-oxoethyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetate chemicalbook.com
CAS Number 1402795-92-9 axispharm.comchemicalbook.com
Molecular Formula C29H50N6O8 axispharm.com
Molecular Weight 610.76 g/mol axispharm.com
Primary Use Bifunctional chelator for bioconjugation, radiolabeling, and molecular imaging axispharm.commedchemexpress.eu

| Key Features | Azide (B81097) group for click chemistry, DOTA core for metal chelation, tert-butyl ester protecting groups | axispharm.com |

Coordination Chemistry of Metal Complexes Formed with Deprotected Azido Mono Amide Dota Tris T Bu Ester

Chelation Kinetics and Thermodynamic Considerations with Radiometals

Despite the decrease in thermodynamic stability, the kinetic inertness, a critical factor for in vivo applications to prevent the release of toxic free radiometals, can remain robust. nih.gov A complete thermodynamic and kinetic study of lanthanide(III) complexes with mono-amide DOTA derivatives like DOTAMA and monopropionamide-DOTA (DOTAMAP) revealed that while stability constants are comparable between these two mono-amide ligands, their kinetic inertness can differ significantly. researchgate.netrsc.org The Gd(III) complex with DOTAMA (GdL1) exhibits kinetic inertness comparable to that of GdDOTA, whereas the Gd(III) complex with DOTAMAP (GdL2) shows faster rates of acid-catalyzed decomplexation. researchgate.netrsc.org

Studies on a scandium-44 (B1211369) labeled DOTA-monoamide derivative designed for hypoxia imaging, Sc(DO3AM-NI), showed that complex formation reached equilibrium in about twelve hours at a pH of 1.52. nih.gov The dissociation rate for this complex was found to be approximately four times slower than that of the Sc(DOTA)⁻ complex under identical conditions, highlighting its superior kinetic inertness. nih.gov The complexation of lanthanides with mono-amide derivatives can proceed through the formation of a protonated intermediate, which then transforms into the final complex via a hydroxide-assisted pathway. researchgate.netrsc.org In contrast, the formation of lanthanide complexes with some DOTA-tetraamide derivatives has been shown to be two to three orders of magnitude slower than with DOTA. nih.gov

Table 1: Thermodynamic and Kinetic Data for DOTA-Monoamide Metal Complexes

LigandMetal IonParameterValueReference
DOTAMAGd(III)Stability (log K)~2.5 log units lower than DOTA researchgate.net
DOTAMAGd(III)Kinetic InertnessComparable to GdDOTA researchgate.netrsc.org
DOTAMAPGd(III)Kinetic InertnessLess inert than Gd(DOTAMA) researchgate.netrsc.org
DO3AM-NISc(III)Dissociation Rate Constant (k)(1.55 ± 0.04) x 10⁻⁶ s⁻¹ nih.gov
DOTASc(III)Dissociation Rate Constant (k)~4x faster than Sc(DO3AM-NI) nih.gov

Specificity and Selectivity of Radiometal Ion Complexation (e.g., Ga³⁺, Sc³⁺, Y³⁺, Lu³⁺, Ac³⁺, Bi³⁺, Cu²⁺)

The deprotected Azido-mono-amide-DOTA ligand is capable of forming stable complexes with a range of radiometals used in nuclear medicine. medchemexpress.com The specificity and selectivity of this ligand class are largely dictated by the coordination preferences of the metal ion, including its size and charge.

Gallium-68 (Ga³⁺): DOTA-monoamide has been studied for its complexation with Ga(III). acs.org Given the utility of Ga-68 in Positron Emission Tomography (PET), stable chelation is essential, and DOTA-based chelators are frequently employed. nih.gov

Scandium-44 (Sc³⁺): A DOTA-monoamide derivative (DO3AM-NI) has been demonstrated to form a highly inert complex with Sc(III). nih.gov Despite having a thermodynamic stability constant five to eight log units lower than Sc(DOTA)⁻, the conditional stability at physiological pH is only moderately reduced, and its kinetic inertness is superior. nih.gov

Yttrium-90 (Y³⁺): Yttrium complexes with DOTA-like ligands are sensitive to minor structural changes in the ligand. researchgate.net Quantum chemical calculations have shown that replacing one of DOTA's carboxylates with an amide group leads to significant structural variations in the resulting Y(III) complex compared to an In(III) complex. nih.govresearchgate.net

Lutetium-177 (Lu³⁺): As a lanthanide, Lu(III) complexation is well-established with DOTA and its derivatives. nih.govcore.ac.uk The stability of lanthanide complexes with DOTA-tetraamides generally increases with decreasing ionic size across the lanthanide series, a trend that is also expected to hold for mono-amide derivatives. nih.gov

Copper-64 (Cu²⁺): Divalent cations like Cu²⁺ also form stable complexes with DOTA derivatives. Studies on DOTA-tetraamides show that Cu²⁺ complexes have high stability. nih.gov For Cu²⁺ complexes of DOTA-tetraamides, deprotonation at higher pH can lead to the formation of ternary hydroxo complexes. nih.gov

Actinium-225 (Ac³⁺) and Bismuth-213 (Bi³⁺): While specific complexation data for Ac³⁺ and Bi³⁺ with Azido-mono-amide-DOTA were not found in the provided search results, the larger ionic radii of these metals compared to lanthanides like Lu³⁺ would influence the stability and coordination geometry of the resulting complexes.

Table 2: Summary of Metal Ion Complexation with DOTA-Monoamide Derivatives

Metal IonComplex Stability/Inertness NotedReference
Ga³⁺Stable complex formation studied acs.org
Sc³⁺High kinetic inertness, moderately reduced conditional stability vs. DOTA nih.gov
Y³⁺Structure is sensitive to amide substitution researchgate.netnih.govresearchgate.net
Lu³⁺Stable complex formation expected, consistent with lanthanide trends nih.govcore.ac.uk
Cu²⁺Expected to form stable complexes nih.gov

Influence of Ligand Conformation on Metal Ion Coordination

Complexes of DOTA and its derivatives, including mono-amides, are known to exist in solution as a mixture of coordination isomers. nih.govresearchgate.net This isomerism arises from the two possible chiralities of the cyclen ring conformation (λ or δ) and the two possible orientations of the pendant arms (clockwise or counter-clockwise, Λ or Δ). This results in two slowly interconverting diastereomeric pairs in solution, often denoted as the major (M) and minor (m) isomers. nih.govcore.ac.ukresearchgate.net

The M isomer typically adopts a twisted square antiprismatic (TSAP) geometry, while the m isomer adopts a square antiprismatic (SAP) geometry. The equilibrium between these conformers is influenced by several factors, most notably the ionic radius of the chelated metal ion. nih.govcore.ac.uk For lanthanide(DOTA) complexes, as the ionic radius decreases across the series, the population of the m isomer decreases in favor of the M isomer. core.ac.uk This trend is also observed in DOTA-bis(amide) complexes. researchgate.net

The substitution of a carboxylate arm with a neutral amide arm alters the charge and steric profile of the ligand, which in turn influences the conformational preferences of the resulting complex. nih.govresearchgate.net Computational studies on DOTA-monoamide complexes with Y(III) and In(III) revealed large structural variations, underscoring the significant impact of this single substitution on the ligand's coordination geometry. nih.govresearchgate.net Furthermore, NMR studies have shown that these complexes can be fluxional in solution, undergoing dynamic processes such as the rotation of the acetate (B1210297) chelating arms and the inversion of the ethylenic groups of the macrocyclic ring. nih.gov

Structural Analysis of Metal-Ligand Interactions

The structural characterization of metal complexes with DOTA-monoamide ligands has been accomplished through X-ray crystallography and NMR spectroscopy.

An X-ray crystal structure of an indium complex with a DOTA-monoanilide ligand, In(DOTA-AA), revealed a twisted square antiprismatic coordination geometry. nih.gov In this solid-state structure, the indium ion is eight-coordinate, bound to the four nitrogen atoms of the macrocycle and four oxygen atoms (three from the carboxylates and one from the amide carbonyl group). nih.gov Interestingly, the average In-N and In-O bond distances were found to be nearly identical to the Y-N and Y-O bond lengths in a similar yttrium complex, despite the significantly larger ionic radius of Y³⁺ compared to In³⁺. nih.gov This suggests that the In³⁺ ion may not perfectly fit the coordination cavity of the DOTA-monoamide ligand. nih.gov

Table of Compounds

Table 3: List of Mentioned Chemical Compounds

Abbreviation/Short NameFull Chemical Name
Azido-mono-amide-DOTA-tris(t-Bu ester)1,4,7,10-Tetraazacyclododecane-1,4,7-tris-tert-butyl acetate-10-(azidopropyl ethylacetamide)
Azido-mono-amide-DOTA1,4,7,10-Tetraazacyclododecane-1,4,7-tris(acetic acid)-10-(azidopropyl ethylacetamide)
DOTA1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid
DOTAMADOTA-monoacetamide
DOTAMAPDOTA-monopropionamide
DO3AM-NIDOTA-monoamide-nitroimidazole derivative
In(DOTA-AA)Indium(III) complex of 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid mono(p-aminoanilide)

Spectroscopic and Advanced Analytical Characterization of Azido Mono Amide Dota Tris T Bu Ester and Its Conjugates

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural verification of Azido-mono-amide-DOTA-tris(t-Bu ester). Both ¹H and ¹³C NMR provide detailed information about the molecular framework, confirming the presence of key structural motifs.

In the ¹H NMR spectrum, the protons of the tert-butyl ester groups are expected to produce a prominent singlet peak at approximately 1.45 ppm. The complex multiplet signals arising from the protons of the DOTA macrocycle typically appear in the range of 2.0 to 3.5 ppm. The protons of the azido-propyl-amide linker will exhibit characteristic signals corresponding to their specific chemical environments.

The ¹³C NMR spectrum further corroborates the structure. The carbonyl carbons of the tert-butyl esters are expected to resonate around 175 ppm, while the quaternary carbons of the tert-butyl groups appear at approximately 82 ppm and the methyl carbons around 28 ppm. The carbons of the DOTA ring and the linker will show a series of signals in the aliphatic region of the spectrum. While specific assignments for Azido-mono-amide-DOTA-tris(t-Bu ester) are not widely published, data from similar DOTA derivatives, such as 1,4,7-tris(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane, provide a reference for the expected chemical shifts of the macrocyclic core and the ester groups nih.gov.

Table 1: Representative ¹H and ¹³C NMR Data for DOTA Derivatives

Assignment Expected ¹H Chemical Shift (δ, ppm) Expected ¹³C Chemical Shift (δ, ppm)
t-Bu (CH₃) ~1.45 (s, 27H) ~28
t-Bu (quaternary C) - ~82
DOTA ring protons 2.0 - 3.5 (m) 45 - 60
Carboxymethyl CH₂ ~3.0 - 3.4 (s) ~55
Amide/Linker CH₂ Variable Variable
Ester C=O - ~175
Amide C=O - Variable

Note: Data are estimations based on similar DOTA compounds and general principles of NMR spectroscopy. Actual values may vary.

Mass Spectrometry (MS) Techniques for Molecular Weight and Purity Assessment

Mass spectrometry (MS) is a critical technique for confirming the molecular weight and assessing the purity of Azido-mono-amide-DOTA-tris(t-Bu ester). Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS are commonly utilized for this purpose.

The chemical formula for Azido-mono-amide-DOTA-tris(t-Bu ester) is C₃₁H₅₈N₈O₇, corresponding to a molecular weight of approximately 654.85 g/mol precisepeg.com. Some sources indicate the compound may be supplied as a hydrobromide salt, which would alter the observed mass macrocyclics.com. In ESI-MS, the compound is expected to be observed as its protonated molecule [M+H]⁺ at an m/z of approximately 655.86. Other adducts, such as with sodium [M+Na]⁺ or potassium [M+K]⁺, may also be detected.

Mass spectrometry is also instrumental in identifying potential impurities. For instance, analysis of similar DOTA-tris(t-Bu ester) compounds has revealed the presence of impurities from the synthesis, such as dialkylated and tetra-alkylated cyclen derivatives nih.gov. These would appear as distinct peaks in the mass spectrum, allowing for a quantitative or semi-quantitative assessment of purity.

Table 2: Expected Molecular Ions for Azido-mono-amide-DOTA-tris(t-Bu ester) in Mass Spectrometry

Ion Chemical Formula Expected m/z
[M+H]⁺ [C₃₁H₅₉N₈O₇]⁺ ~655.86
[M+Na]⁺ [C₃₁H₅₈N₈O₇Na]⁺ ~677.84
[M+K]⁺ [C₃₁H₅₈N₈O₇K]⁺ ~693.81

Note: The exact mass will vary slightly depending on the isotopic composition.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FT-IR) spectroscopy is employed to confirm the presence of key functional groups within the Azido-mono-amide-DOTA-tris(t-Bu ester) molecule. The infrared spectrum provides a characteristic fingerprint of the compound.

Key vibrational bands are expected for the various functional moieties. The azide (B81097) group (N₃) typically exhibits a strong, sharp absorption band in the region of 2100-2160 cm⁻¹. The carbonyl stretching vibration (C=O) of the tert-butyl esters will produce a strong absorption band around 1730 cm⁻¹ researchgate.net. The amide functionality will show characteristic absorptions, including the C=O stretch (Amide I band) around 1650 cm⁻¹ and the N-H bend (Amide II band) near 1550 cm⁻¹. The C-H stretching vibrations of the aliphatic backbone and the tert-butyl groups will be observed in the 2850-3000 cm⁻¹ region. Finally, the N-H stretch of the amide group may be visible around 3300 cm⁻¹.

Table 3: Characteristic FT-IR Absorption Bands for Azido-mono-amide-DOTA-tris(t-Bu ester)

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Azide (N₃) Asymmetric stretch 2100 - 2160
Ester (C=O) Stretch ~1730
Amide (C=O) Amide I ~1650
Amide (N-H) Amide II ~1550
Aliphatic (C-H) Stretch 2850 - 3000

High-Performance Liquid Chromatography (HPLC) for Purification and Purity Determination

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for both the purification of Azido-mono-amide-DOTA-tris(t-Bu ester) and the determination of its purity. Reversed-phase HPLC (RP-HPLC) is the most common mode used for this class of compounds.

Commercial suppliers of Azido-mono-amide-DOTA-tris(t-Bu ester) typically report a purity of ≥95% as determined by HPLC macrocyclics.com. The specific conditions for HPLC analysis, including the choice of stationary phase (e.g., C18 column), mobile phase composition (often a gradient of acetonitrile (B52724) and water with an additive like trifluoroacetic acid), flow rate, and detector wavelength, are optimized to achieve good separation of the main compound from any impurities or starting materials. The retention time of the main peak serves as an identifying characteristic under a specific set of HPLC conditions. By integrating the peak areas in the chromatogram, the purity of the sample can be accurately quantified.

Elemental Analysis for Compositional Verification

Elemental analysis provides a fundamental confirmation of the chemical composition of Azido-mono-amide-DOTA-tris(t-Bu ester) by determining the weight percentages of carbon (C), hydrogen (H), and nitrogen (N). The experimentally determined values are compared to the theoretically calculated percentages based on the chemical formula.

For Azido-mono-amide-DOTA-tris(t-Bu ester) with the chemical formula C₃₁H₅₈N₈O₇, the theoretical elemental composition can be calculated. A close agreement between the found and calculated values, typically within ±0.4%, provides strong evidence for the purity and correct elemental composition of the synthesized compound.

Table 4: Theoretical Elemental Composition of Azido-mono-amide-DOTA-tris(t-Bu ester)

Element Chemical Formula Molecular Weight ( g/mol ) Theoretical %
Carbon (C) C₃₁H₅₈N₈O₇ 654.85 56.86
Hydrogen (H) C₃₁H₅₈N₈O₇ 654.85 8.93
Nitrogen (N) C₃₁H₅₈N₈O₇ 654.85 17.11
Oxygen (O) C₃₁H₅₈N₈O₇ 654.85 17.10

Note: These are calculated theoretical values. Experimental results are used for verification.

Computational and Theoretical Studies on Azido Mono Amide Dota Tris T Bu Ester Complexes

Density Functional Theory (DFT) Investigations of Electronic Structure and Bonding

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure and bonding of molecules. For DOTA derivatives, DFT calculations can elucidate the nature of the metal-ligand interactions, which are predominantly electrostatic but also have significant covalent character. mdpi.com Studies on various DOTA-metal complexes have shown that the coordination of a metal ion strengthens the bonds within the chelator, making the complex less susceptible to degradation. nih.gov

The presence of the three tert-butyl ester groups primarily influences the steric and solubility properties of the ligand, but can also have a minor electronic effect on the carboxylate donor groups. DFT calculations on DOTA-ester complexes have been used to study their hydrolysis mechanisms, a crucial aspect for prodrug strategies. researchgate.net

A representative table of computed bond lengths for a metal-DOTA complex, derived from general DFT studies, is provided below to illustrate the typical coordination environment.

Bond TypeTypical Bond Length (Å)
Metal-Nitrogen (ring)2.5 - 2.8
Metal-Oxygen (carboxylate)2.3 - 2.6
Note: These are generalized values for DOTA complexes with trivalent lanthanide ions and can vary depending on the specific metal and computational method.

Molecular Dynamics and Conformational Sampling of Ligand and Complexes

Molecular dynamics (MD) simulations provide a means to explore the conformational landscape of flexible molecules like Azido-mono-amide-DOTA-tris(t-Bu ester) and its metal complexes in solution. The DOTA macrocycle is known to exist in different isomeric forms, primarily the square antiprismatic (SAP) and twisted square antiprismatic (TSAP) coordination geometries. nih.gov The preferred conformation is dependent on the size of the chelated metal ion. mdpi.comnih.gov

For a modified ligand such as Azido-mono-amide-DOTA-tris(t-Bu ester), MD simulations are essential to understand how the bulky tert-butyl ester groups and the flexible azido-propyl-amide chain affect the conformational dynamics of the macrocycle. Studies on similar peripherally functionalized dendrons have shown that the choice of solvent significantly impacts the molecular structure, with more polar solvents potentially leading to a more folded conformation. rsc.org

MD simulations of DOTA-peptide conjugates have revealed the presence of multiple conformations in solution, which can be influenced by the nature of the peptide and the chelated metal. researchgate.net The azido-propyl-amide linker in Azido-mono-amide-DOTA-tris(t-Bu ester) would similarly be expected to exhibit a range of conformations, which could influence its accessibility for click chemistry reactions and its interaction with biological targets.

The following table outlines the common conformational isomers of DOTA complexes that are typically investigated using MD simulations.

IsomerDescription
Square Antiprismatic (SAP)A more rigid conformation often preferred by smaller metal ions.
Twisted Square Antiprismatic (TSAP)A more flexible conformation often preferred by larger metal ions.

Prediction of Chelation Properties and Metal-Ligand Affinity

The prediction of chelation properties and metal-ligand affinity is a primary goal of computational studies on new chelators. The stability of a metal-DOTA complex is a balance of thermodynamic stability and kinetic inertness. While DOTA forms highly stable complexes with a wide range of metal ions, modifications to its structure can significantly impact this stability. qucosa.demedchemexpress.com

Experimental studies have shown that the affinity of DOTA for various metal ions can be ranked, and these rankings can be rationalized through computational models that consider factors like ionic radius, charge, and the nature of the donor atoms. qucosa.de For Azido-mono-amide-DOTA-tris(t-Bu ester), computational models would need to account for the reduced denticity of the ligand and the altered electronic and steric environment.

A qualitative prediction of metal-ligand affinity for DOTA and its mono-amide derivative is presented in the table below.

LigandRelative Thermodynamic Stability with Ln(III) ions
DOTAHigh
DOTA-monoamideModerate to High (lower than DOTA)

Analysis of Charge Transfer and Orbital Interactions

Charge transfer from the ligand to the metal ion is a key component of the covalent character of the metal-ligand bond in DOTA complexes. nih.gov Natural Bond Orbital (NBO) analysis and other population analysis methods are frequently used in conjunction with DFT calculations to quantify this charge transfer. nih.gov

In DOTA complexes, charge is primarily transferred from the oxygen and nitrogen donor atoms to the metal ion. nih.govnih.gov The introduction of a mono-amide group in Azido-mono-amide-DOTA-tris(t-Bu ester) will alter the charge distribution. While the amide oxygen can still act as a donor, its interaction with the metal is generally weaker than that of a deprotonated carboxylate oxygen. researchgate.net

The azide (B81097) group itself can participate in non-covalent interactions and its electronic structure can be analyzed through computational methods. nih.gov Studies on the cycloaddition reactions of azides, a key application of this functional group, have shown that the reactivity is governed by frontier molecular orbital (FMO) interactions. escholarship.org Computational analysis of the FMOs (HOMO and LUMO) of Azido-mono-amide-DOTA-tris(t-Bu ester) and its metal complexes can provide insights into its reactivity in click chemistry conjugations.

The table below summarizes the key orbital interactions and charge transfer characteristics in DOTA-metal complexes.

Interaction TypeDescription
Ligand-to-Metal Charge Transfer Electron density is transferred from the donor atoms (N, O) of the ligand to the vacant orbitals of the metal ion, contributing to the covalent character of the bond.
Frontier Molecular Orbital (FMO) Interactions The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) of the ligand determine its reactivity, particularly for the azide group in cycloaddition reactions.

Applications in Preclinical Molecular Imaging Research Utilizing Azido Mono Amide Dota Tris T Bu Ester Conjugates

Development of Radiopharmaceutical Probes for Preclinical Imaging Modalities (e.g., PET, SPECT)

The versatility of the DOTA chelator allows for the stable incorporation of a variety of radiometals suitable for both Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT). The azide (B81097) functionality enables its conjugation to a wide array of targeting biomolecules, such as peptides and antibodies, modified with a corresponding alkyne group. nih.govaxispharm.com This "click" chemistry approach is highly efficient and bioorthogonal, meaning it does not interfere with the biological activity of the targeting moiety. nih.govbiochempeg.com

For PET imaging, Gallium-68 (⁶⁸Ga) is a commonly used radionuclide due to its convenient availability from a generator and its favorable decay characteristics. acs.org For instance, a trimeric affibody molecule targeting platelet-derived growth factor receptor beta (PDGFRβ) was conjugated to DOTA and radiolabeled with ⁶⁸Ga, creating [⁶⁸Ga]Ga-DOTA-ZTRI for imaging hepatocellular carcinoma. nih.gov This probe was successfully synthesized with a high radiochemical yield of over 95%. nih.gov Similarly, peptides targeting vascular endothelial growth factor receptors (VEGFR) have been conjugated with DOTA and labeled with ⁶⁸Ga to visualize receptor expression in breast cancer models. mdpi.com

For SPECT imaging, Indium-111 (¹¹¹In) is a frequently employed radionuclide. A study by Yim et al. described the synthesis of DOTA-conjugated [Tyr³]octreotide peptides using click chemistry. nih.gov These peptides, designed to target somatostatin (B550006) receptors, were radiolabeled with ¹¹¹In for in vivo evaluation. nih.gov The use of Azido-mono-amide-DOTA-tris(t-Bu ester) as a precursor facilitates such syntheses, allowing for the creation of diverse radiopharmaceutical probes for a range of biological targets.

Evaluation of Conjugate Stability in Preclinical Models

A critical factor for the successful application of radiopharmaceutical probes is their stability in biological environments. The DOTA macrocycle is known to form highly stable complexes with radiometals, minimizing the release of the radionuclide in vivo. axispharm.com This stability is crucial to ensure that the imaging signal accurately reflects the distribution of the targeted biomolecule and not free radiometal, which can accumulate in non-target tissues and lead to misinterpretation of the images.

The stability of various DOTA-conjugated probes has been evaluated in several preclinical studies. For example, a ⁶⁸Ga-labeled DOTA-curcumin conjugate demonstrated high stability in phosphate-buffered saline (PBS) and human serum, with over 85% of the compound remaining intact after 120 minutes of incubation. mdpi.com In another study, a ⁶⁸Ga-labeled DOTA-depsipeptide conjugate was found to be highly stable in whole blood, plasma, and serum for up to 180 minutes. nih.gov Similarly, a ⁶⁸Ga-labeled peptide targeting VEGFR-1/2, [⁶⁸Ga]Ga-DOTA-Ahx-VGB3, showed high stability in different buffer systems and human serum albumin for over 120 minutes. mdpi.com

Table 1: In Vitro Stability of DOTA-Conjugates

Radiopharmaceutical Matrix Incubation Time (min) Intact Compound (%) Reference
⁶⁸Ga-DOTA-C21 PBS 120 >88 ± 3 mdpi.com
⁶⁸Ga-DOTA-C21 Human Serum 120 85 ± 3 mdpi.com
⁶⁸Ga-DOTA-C21 Whole Blood 120 57 ± 3 mdpi.com
⁶⁸Ga-DOTA-TBIA101 Whole Blood 180 ≥97.2 nih.gov
⁶⁸Ga-DOTA-TBIA101 Plasma 180 ≥97.2 nih.gov
⁶⁸Ga-DOTA-TBIA101 Serum 180 ≥97.2 nih.gov
[⁶⁸Ga]Ga-DOTA-Ahx-VGB3 Normal Saline 120 >95 mdpi.com
[⁶⁸Ga]Ga-DOTA-Ahx-VGB3 Human Serum Albumin 120 >95 mdpi.com

In Vitro and Ex Vivo Assessment of Conjugate Binding and Specificity

Prior to in vivo imaging, the binding affinity and specificity of the developed radiopharmaceutical probes are thoroughly characterized through in vitro and ex vivo assays. These studies are essential to confirm that the conjugation of the DOTA-radiometal complex does not significantly impair the binding of the targeting moiety to its biological target.

In a study involving DOTA-conjugated [Tyr³]octreotide peptides, a competitive binding assay was performed using rat pancreatic AR42J tumor cells, which express somatostatin receptors. The monomeric [Tyr³]octreotide conjugate displayed a high binding affinity with an IC₅₀ value of 1.32 nM. nih.gov Another study developing a ⁶⁸Ga-labeled peptide targeting VEGFR-1/2 reported an IC₅₀ value of approximately 867 nM in 4T1 cancer cells. mdpi.com

Ex vivo autoradiography is another valuable technique to assess the specific uptake of the radiotracer in target tissues. For the [⁶⁸Ga]Ga-DOTA-ZTRI probe targeting PDGFRβ, in vitro assays showed specific uptake in hepatocellular carcinoma tumor vessels. nih.gov Similarly, ex vivo biodistribution studies are performed to quantify the uptake of the radiotracer in various organs and tumors after injection into animal models. These studies provide crucial data on tumor-to-background ratios, which are indicative of the imaging contrast that can be achieved. For example, the biodistribution of an ¹¹¹In-labeled DOTA-conjugated antibody in xenograft-bearing mice showed high tumor uptake, reaching 57-68% of the injected dose per gram (%ID/g) at 48 hours post-injection. nih.gov

Table 2: In Vitro Binding Affinities of DOTA-Conjugates

Conjugate Cell Line Target Receptor IC₅₀ (nM) Reference
Monomeric [Tyr³]octreotide-DOTA AR42J Somatostatin Receptor 1.32 nih.gov
Dimeric [Tyr³]octreotide-DOTA AR42J Somatostatin Receptor 2.45 nih.gov
Tetrameric [Tyr³]octreotide-DOTA AR42J Somatostatin Receptor 14.0 nih.gov
[⁶⁸Ga]Ga-DOTA-Ahx-VGB3 4T1 VEGFR-1/2 ~867 mdpi.com

In Vivo Preclinical Imaging Studies in Animal Models

The ultimate goal of developing these radiopharmaceutical probes is their application in in vivo imaging to visualize and characterize biological processes in living organisms. Preclinical imaging studies in animal models are a critical step in the translational pathway of a new imaging agent.

PET/CT imaging with the [⁶⁸Ga]Ga-DOTA-ZTRI probe successfully visualized PDGFRβ-positive tumor lesions in both primary hepatocellular carcinoma rat models and a rhesus monkey. nih.gov This demonstrates the potential of this probe for the early diagnosis of this type of cancer. nih.gov Similarly, PET/CT studies with a ⁶⁸Ga-labeled DOTA-neurotensin analog enabled clear visualization of neurotensin (B549771) receptor 1 (NTS1)-expressing tumors in mice, with a tumor-to-muscle ratio of 16 at 45 minutes post-injection. mdpi.com

SPECT imaging with ¹¹¹In-labeled DOTA-[Tyr³]octreotide conjugates in nude mice bearing subcutaneous AR42J tumors showed high tumor uptake. nih.gov The monomeric conjugate exhibited the highest tumor uptake of 42.3 ± 2.8 %ID/g at 2 hours post-injection, highlighting its potential for imaging somatostatin receptor-positive tumors. nih.gov These in vivo studies provide valuable information on the pharmacokinetics, tumor-targeting efficacy, and clearance profile of the radiopharmaceutical probes.

Table 3: In Vivo Tumor Uptake of DOTA-Conjugates in Animal Models

Radiopharmaceutical Animal Model Tumor Type Time Post-Injection Tumor Uptake (%ID/g) Imaging Modality Reference
[⁶⁸Ga]Ga-DOTA-ZTRI Primary HCC Rat Hepatocellular Carcinoma - Visualized PET/CT nih.gov
¹¹¹In-Monomeric [Tyr³]octreotide-DOTA Nude Mice AR42J Pancreatic 2 h 42.3 ± 2.8 SPECT nih.gov
¹¹¹In-Dimeric [Tyr³]octreotide-DOTA Nude Mice AR42J Pancreatic 2 h 25.3 ± 5.9 SPECT nih.gov
¹¹¹In-DOTA-cT84.66 Antibody Nude Mice LS174T Colorectal 48 h 57-68 SPECT nih.gov
[⁶⁸Ga]UR-LS130 Mice HT-29 45 min High (Tumor:Muscle ratio of 16) PET mdpi.com

Strategies for Targeted Delivery in Preclinical Research

The "click" chemistry platform enabled by Azido-mono-amide-DOTA-tris(t-Bu ester) is instrumental in developing sophisticated targeted delivery strategies. This approach allows for the precise attachment of the DOTA chelator to a wide range of targeting vectors, including antibodies and peptides, to direct the radiopharmaceutical to specific cell types or tissues. acs.orgprecisepeg.com

One prominent strategy is pretargeting, where a non-radiolabeled antibody-alkyne conjugate is first administered and allowed to accumulate at the tumor site and clear from the circulation. Subsequently, a radiolabeled azide-DOTA molecule is administered, which then rapidly "clicks" to the pre-accumulated antibody at the tumor, leading to a high tumor-to-background signal. precisepeg.com This method can reduce the radiation dose to non-target organs. precisepeg.com

Another strategy involves the use of peptide-drug conjugates, where a cytotoxic drug is linked to a targeting peptide along with the DOTA chelator for imaging and/or therapy. acs.org The modular nature of click chemistry facilitates the assembly of such multi-component systems. nih.gov For example, nanoglobules loaded with Gd-DOTA have been functionalized with targeting peptides using click chemistry for MR imaging. nih.gov These strategies leverage the high specificity and efficiency of the azide-alkyne cycloaddition to create highly targeted imaging and therapeutic agents for preclinical research. nih.gov

Future Directions and Emerging Research Avenues

Advancements in Site-Specific Bioconjugation Chemistries

The azide (B81097) group on Azido-mono-amide-DOTA-tris(t-Bu ester) is pivotal for its utility, enabling its attachment to biomolecules via "click chemistry". axispharm.com This class of reactions offers significant advantages over traditional methods, such as random conjugation to amine groups, by providing highly efficient and site-specific ligation under mild, biocompatible conditions. nih.govnih.gov

Future research is intensely focused on refining these site-specific strategies. While copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a powerful tool, concerns about the potential toxicity of the copper catalyst have spurred the development of copper-free alternatives. researchgate.net Strain-promoted azide-alkyne cycloaddition (SPAAC) has emerged as a leading strategy, utilizing strained cyclooctyne (B158145) derivatives like dibenzocyclooctyne (DBCO) that react spontaneously with azides. nih.govacs.org This approach obviates the need for a toxic catalyst, making it ideal for use in living systems. The development of a modular platform for prostate-specific membrane antigen (PSMA)-targeted imaging using SPAAC highlights its potential for creating versatile imaging and therapeutic agents. nih.govnih.gov

Researchers are also exploring the incorporation of unnatural amino acids (UAAs) bearing alkyne or azide functionalities directly into proteins during their synthesis. nih.govnih.gov This allows for the precise placement of a single DOTA molecule at a predetermined site on a protein or antibody, ensuring a homogeneous product with predictable properties and preserving the biomolecule's targeting function. nih.govnih.gov These advanced methods are crucial for developing next-generation radioimmunoconjugates with superior performance compared to randomly modified versions. nih.gov

Table 1: Comparison of Bioconjugation Chemistries for DOTA Derivatives

Strategy Description Advantages Limitations Reference(s)
Amine-Reactive Coupling Conjugation to primary amines (e.g., lysine (B10760008) residues) using NHS-esters.Simple, well-established.Non-specific, yields heterogeneous products, potential to impair protein function. nih.govnih.gov
Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Copper-catalyzed reaction between a terminal alkyne and an azide.High efficiency, bioorthogonal.Requires copper catalyst which can be toxic to cells and denature proteins. nih.govresearchgate.net
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Copper-free reaction between a strained alkyne (e.g., DBCO) and an azide.Biocompatible (no toxic catalyst), fast kinetics, highly selective.Strained alkynes can be hydrophobic, potentially altering pharmacokinetics. nih.govacs.org
Unnatural Amino Acid (UAA) Incorporation Genetic encoding of UAAs with azide or alkyne handles into proteins.Ultimate site-specificity, produces homogeneous conjugates.Requires protein engineering and expression systems, can be complex. nih.govnih.gov

Exploration of Novel Radiometals and Chelation Strategies

The DOTA macrocycle is renowned for its ability to form highly stable complexes with a variety of trivalent metal ions, most notably the theranostic pair Gallium-68 (⁶⁸Ga) for PET imaging and Lutetium-177 (¹⁷⁷Lu) for therapy. mdpi.commdpi.com The success of agents like [¹⁷⁷Lu]Lu-DOTATATE has spurred investigation into a wider range of radiometals to expand the diagnostic and therapeutic options. mdpi.comnih.gov

Emerging research is focused on pairing DOTA and its derivatives with other promising radiometals. For instance, Copper-64 (⁶⁴Cu) is gaining traction for PET imaging due to its longer half-life compared to ⁶⁸Ga, which allows for imaging at later time points, and it has been successfully chelated by DOTA for various applications. nih.govnih.gov Other radiometals of interest include Scandium-44 (B1211369) (⁴⁴Sc) for PET imaging and the alpha-emitter Actinium-225 (²²⁵Ac) for potent targeted alpha therapy. nih.govnih.gov

However, the "one-size-fits-all" approach has its limits. The coordination chemistry of some promising large radiometals like ²²⁵Ac and Bismuth-213 (²¹³Bi) may not be perfectly suited for the DOTA cavity, potentially leading to instability in vivo. nih.gov This has prompted the design of novel, larger chelators like macropa and py-macrodipa, which have shown more favorable complexation kinetics and stability with these larger ions. nih.gov Future strategies will likely involve a more tailored approach, selecting or designing the optimal chelator for a specific radiometal to ensure the resulting radiopharmaceutical is highly stable. digitellinc.comnih.gov This includes creating bifunctional versions of these new chelators that can be easily conjugated to targeting molecules, similar to the well-established utility of Azido-mono-amide-DOTA-tris(t-Bu ester). nih.gov

Table 2: Emerging Radiometals for DOTA and Alternative Chelators

Radiometal Emission Type Primary Use Chelator(s) Reference(s)
Gallium-68 (⁶⁸Ga) Positron (β+)PET ImagingDOTA, NOTA, HBED-CC mdpi.comnih.gov
Lutetium-177 (¹⁷⁷Lu) Beta (β-), Gamma (γ)Radionuclide TherapyDOTA mdpi.comnih.govnih.gov
Copper-64 (⁶⁴Cu) Positron (β+), Beta (β-)PET Imaging, TherapyDOTA, Sar-TATE nih.govnih.gov
Scandium-44 (⁴⁴Sc) Positron (β+)PET ImagingDOTA nih.govnih.gov
Actinium-225 (²²⁵Ac) Alpha (α)Radionuclide TherapyDOTA, macropa nih.govacs.org
Bismuth-213 (²¹³Bi) Alpha (α)Radionuclide TherapyDOTA, macropa nih.gov
Terbium-161 (¹⁶¹Tb) Beta (β-), Auger e-Radionuclide TherapyDOTA nih.gov

Integration with Advanced Imaging Techniques

The development of hybrid imaging modalities, particularly combined PET/MRI, offers a powerful platform for diagnostics by providing the high sensitivity and functional data of PET with the superior soft-tissue contrast and anatomical detail of MRI. snmjournals.orgnih.gov DOTA-based chelates are uniquely positioned to play a central role in the development of dual-modality probes for these advanced systems. researchgate.net

A key area of research is the creation of single molecular entities that can be detected by both PET and MRI. This can be achieved by conjugating a DOTA-chelate, radiolabeled with a PET isotope like ⁶⁸Ga, to a nanoparticle or molecule that also carries an MRI contrast agent. snmjournals.org For example, superparamagnetic iron oxide nanoparticles (SPIONs) have been functionalized with DOTA for PET radiolabeling, creating a PET/MRI dual-modal imaging agent. snmjournals.orgresearchgate.net The DOTA scaffold can also chelate paramagnetic metal ions like Gadolinium (Gd³⁺) to function directly as an MRI contrast agent. researchgate.netnih.govmriquestions.com By chelating Gd³⁺, the DOTA-functionalized molecule can provide T1-weighted MR contrast, while a radiolabel like ⁶⁴Cu in a second DOTA chelate on the same molecule can provide the PET signal. snmjournals.org

Future work aims to create "smart" imaging agents that can change their imaging properties in response to specific biological cues, such as pH or enzyme activity. mriquestions.com For instance, Gd(III) complexes of DOTA-triamide derivatives have shown pH-sensitive relaxivity, opening the door to functional MRI applications that can map the microenvironment of tumors. mriquestions.com Integrating these smart MRI capabilities with the quantitative power of PET in a single DOTA-based probe is a major goal for the next generation of molecular imaging agents. mriquestions.comnih.gov

Table 3: Role of DOTA-based Probes in Advanced Imaging Modalities

| Imaging Modality | Description | Role of DOTA-based Probe | Key Advantage | Reference(s) | | --- | --- | --- | --- | | PET (Positron Emission Tomography) | Highly sensitive functional imaging using positron-emitting radionuclides. | Chelates PET isotopes (e.g., ⁶⁸Ga, ⁶⁴Cu) for targeted delivery. | High sensitivity for detecting molecular targets and metastatic lesions. | rsc.org | | SPECT (Single Photon Emission Computed Tomography) | Functional imaging using gamma-emitting radionuclides. | Chelates SPECT isotopes (e.g., ¹¹¹In). | Wide availability and cost-effectiveness of isotopes. | nih.govnih.gov | | MRI (Magnetic Resonance Imaging) | High-resolution anatomical imaging with excellent soft-tissue contrast. | Chelates paramagnetic ions (e.g., Gd³⁺) to act as a T1 contrast agent. Can also create T2-exchange contrast (e.g., with Dy³⁺). | Exquisite anatomical detail, no ionizing radiation. | nih.govmriquestions.comismrm.org | | PET/CT | Fused PET and Computed Tomography images. | Provides the PET signal for fusion with anatomical CT data. | Combines functional PET data with standard anatomical reference. | nih.gov | | PET/MRI | Fused PET and Magnetic Resonance Imaging. | Can act as a dual probe, chelating a PET isotope and a paramagnetic MRI agent simultaneously. | Combines PET sensitivity with superior soft-tissue contrast of MRI, reduces radiation dose vs. PET/CT. | snmjournals.orgnih.govnih.gov |

Development of Multifunctional DOTA-based Scaffolds

The concept of "theranostics"—combining diagnostic and therapeutic capabilities into a single agent—is a driving force in modern radiopharmaceutical development. mdpi.comrsc.org The DOTA scaffold is central to this paradigm, enabling the creation of multifunctional platforms that go beyond simple radiometal chelation. researchgate.netrsc.org By using a single DOTA-conjugated targeting molecule, one can perform initial PET imaging with a diagnostic radioisotope (e.g., ⁶⁸Ga) and then, if the imaging is positive, administer the same molecule labeled with a therapeutic radioisotope (e.g., ¹⁷⁷Lu) for treatment. mdpi.comnih.gov

Future research is expanding this concept to create even more complex and versatile scaffolds. DOTA-based platforms are being developed to include not only a targeting vector and a radiometal but also other functional components like fluorescent dyes for optical imaging or cytotoxic drugs for a multi-pronged therapeutic attack. rsc.orgnih.gov For example, a DOTA-based trifunctional agent was designed to incorporate a targeting ligand, a radiometal, and an albumin binder to improve pharmacokinetics. rsc.org Similarly, multifunctional nanoparticles are being engineered where DOTA is attached to the surface for radiolabeling, while the nanoparticle core carries a chemotherapy drug. nih.govnih.govmdpi.com These systems enable simultaneous imaging and drug delivery, allowing for real-time monitoring of therapeutic response. researchgate.netmdpi.com

The ultimate goal is to create highly personalized and effective treatments. Multifunctional DOTA-based scaffolds could be tailored to an individual's tumor profile, delivering a precise combination of imaging and therapeutic agents directly to the site of disease, thereby maximizing efficacy while minimizing side effects. nih.govnih.gov

Table 4: Examples of Multifunctional DOTA-based Scaffolds

Scaffold Type Components Function Potential Application Reference(s)
Theranostic Pair Targeting Molecule + DOTAChelation of either a diagnostic (e.g., ⁶⁸Ga) or therapeutic (e.g., ¹⁷⁷Lu) radiometal.Staging and subsequent radionuclide therapy of cancers (e.g., neuroendocrine tumors, prostate cancer). mdpi.commdpi.comnih.gov
Dual-Modality Imaging Probe Targeting Molecule + DOTA-Gd³⁺ + DOTA-⁶⁸GaSimultaneous MRI contrast enhancement and PET signal generation.High-resolution PET/MRI of tumors for improved diagnosis and surgical planning. snmjournals.orgresearchgate.net
Targeted Drug Delivery System Nanoparticle (e.g., liposome, dendrimer) + DOTA + Chemotherapy DrugTargeted delivery of chemotherapy, with DOTA-chelated radiometal for imaging treatment response.Image-guided chemotherapy for various solid tumors. researchgate.netnih.gov
Trifunctional Agent Targeting Ligand + DOTA + Pharmacokinetic Modifier (e.g., Albumin Binder)Targeted imaging/therapy with improved circulation time and tumor uptake.Enhanced radionuclide therapy with reduced dose to non-target organs. rsc.org

Q & A

Q. How does the t-Bu ester group in Azido-mono-amide-DOTA-tris(t-Bu ester) influence solubility and stability in organic vs. aqueous environments?

The t-Bu ester groups enhance hydrophobicity, improving solubility in organic solvents (e.g., ethanol, chloroform) while limiting aqueous solubility. This property is critical for applications requiring organic-phase reactions, such as lipid nanoparticle synthesis. The bulky t-Bu groups also stabilize the compound against premature hydrolysis during storage or handling . For aqueous applications (e.g., bioconjugation), ester hydrolysis under acidic or enzymatic conditions is required to expose carboxylic acid groups for metal chelation or further functionalization.

Q. What methodologies are recommended for conjugating Azido-mono-amide-DOTA-tris(t-Bu ester) to biomolecules via click chemistry?

The azide group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) with alkyne-functionalized biomolecules. A typical protocol involves:

  • Pre-activation of the azide group in anhydrous DMF or DMSO.
  • Use of Cu(I) catalysts (e.g., TBTA) to accelerate reaction rates.
  • Purification via size-exclusion chromatography to remove unreacted reagents .
    For peptide conjugation, solid-phase synthesis with pre-activated DOTA derivatives (using HATU/DIPEA) ensures efficient coupling to N-termini or lysine residues .

Q. How is Azido-mono-amide-DOTA-tris(t-Bu ester) utilized in siRNA or plasmid DNA delivery systems?

The compound is integrated into lipid nanoparticles (LNPs) or liposomes via surface functionalization. Its hydrophobic t-Bu esters anchor the molecule into lipid bilayers, while the azide group allows post-modification with targeting ligands (e.g., PEG-alkyne). This enhances muco-penetration and cellular uptake efficiency in vitro and in vivo . Researchers should optimize lipid-to-compound ratios (e.g., 10:1 molar ratio) and characterize particle size (dynamic light scattering) and zeta potential for stability.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported conjugation efficiencies of Azido-mono-amide-DOTA-tris(t-Bu ester) with peptides or antibodies?

Discrepancies often arise from variations in reaction conditions:

  • Activation agents : HATU outperforms HBTU in coupling DOTA derivatives to peptide resins, achieving >95% efficiency .
  • Steric hindrance : The t-Bu ester groups may limit access to reactive sites. Using longer PEG spacers (e.g., PEG7) reduces steric interference in antibody-DOTA conjugates .
  • Validation : Post-conjugation analysis via MALDI-TOF MS or HPLC with fluorescence detection ensures accurate quantification .

Q. What strategies mitigate steric hindrance during metal-chelation with Azido-mono-amide-DOTA-tris(t-Bu ester)?

The t-Bu esters create steric barriers that slow metal-ion coordination. To address this:

  • Pre-hydrolysis : Treat the compound with TFA/H2O (95:5 v/v) to remove t-Bu esters before chelation.
  • Temperature control : Heating to 60–80°C accelerates chelation kinetics for lanthanides (e.g., Gd³⁺, Lu³⁺) .
  • Competitive ligands : Add mild chelators (e.g., citrate) to sequester free metal ions, reducing nonspecific binding .

Q. How does the structural arrangement of Azido-mono-amide-DOTA-tris(t-Bu ester) impact its performance in dual-modality imaging probes?

The compound’s rigid DOTA macrocycle ensures stable chelation of radionuclides (e.g., ⁶⁴Cu, ¹⁷⁷Lu) for PET/SPECT imaging, while the azide group enables covalent attachment to fluorescent dyes for optical imaging. However, spatial separation between chelation and labeling sites is critical to prevent signal quenching. Computational modeling (DFT) and X-ray crystallography (as demonstrated for analogous BTA Glyt-Bu structures) can guide optimal probe design .

Q. What experimental approaches validate the stability of Azido-mono-amide-DOTA-tris(t-Bu ester) in physiological conditions?

  • Hydrolysis kinetics : Monitor t-Bu ester cleavage via ¹H NMR in PBS (pH 7.4) at 37°C over 24–72 hours.
  • Serum stability : Incubate the compound in fetal bovine serum (FBS) and analyze degradation products using LC-MS .
  • Metal retention : Challenge Gd³⁺-loaded DOTA with EDTA (1,000-fold excess) and measure free Gd³⁺ via ICP-MS to assess chelate stability .

Data Contradictions and Resolution

Q. Why do some studies report low siRNA transfection efficiency despite using Azido-mono-amide-DOTA-tris(t-Bu ester)-functionalized LNPs?

Potential factors include:

  • Incomplete surface modification : Verify azide-alkyne conjugation efficiency via FT-IR (2,100 cm⁻¹ azide peak disappearance).
  • Particle aggregation : Optimize LNP formulation with helper lipids (e.g., cholesterol, DSPC) to maintain colloidal stability .
  • Endosomal escape limitations : Incorporate pH-sensitive lipids (e.g., DODAP) to enhance endosomal disruption and siRNA release .

Q. How can researchers reconcile conflicting data on the impact of t-Bu esters on reaction yields in DOTA-based syntheses?

Steric effects from t-Bu esters are context-dependent. For example:

  • Annulation reactions : t-Bu esters reduce yields by 27% compared to methyl esters due to hindered transition-state formation .
  • Peptide coupling : Pre-activation with HATU/DIPEA minimizes steric limitations, achieving >90% coupling efficiency .
    Always benchmark reaction conditions using model substrates before scaling.

Methodological Best Practices

Q. What quality control measures are essential for Azido-mono-amide-DOTA-tris(t-Bu ester) in radiopharmaceutical applications?

  • Purity : Confirm ≥94% purity via reverse-phase HPLC (C18 column, acetonitrile/water gradient) .
  • Radionuclidic purity : Test for ⁶⁴Cu or ¹⁷⁷Lu incorporation efficiency using instant thin-layer chromatography (iTLC) .
  • Endotoxin levels : Ensure <0.1 EU/mg for in vivo applications using LAL assays .

Q. How should researchers handle discrepancies in reported molecular weights for Azido-mono-amide-DOTA-tris(t-Bu ester)?

The compound’s molecular weight varies slightly depending on counterions (e.g., HBr vs. HPF₆). Always cross-reference:

  • Theoretical MW : 735.8 g/mol (C₃₁H₅₈N₈O₇·HBr) .
  • Experimental validation : Use high-resolution mass spectrometry (HRMS) to confirm batch-specific MW .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.